Cas no 90874-85-4 (1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol)

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral amino alcohol derivative with a tetrahydronaphthalene backbone, serving as a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure combines both amino and hydroxyl functional groups, enabling its use in asymmetric synthesis, ligand design, and the preparation of bioactive compounds. The compound's rigid tetrahydronaphthalene scaffold enhances stereochemical control in catalytic reactions, making it valuable for constructing complex molecular architectures. Additionally, its bifunctional nature allows for further derivatization, supporting the development of pharmacologically active molecules. This intermediate is particularly useful in medicinal chemistry for exploring structure-activity relationships in drug discovery.
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol structure
90874-85-4 structure
商品名:1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
CAS番号:90874-85-4
MF:C10H13NO
メガワット:163.21632
MDL:MFCD10688387
CID:798906
PubChem ID:4460187

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol 化学的及び物理的性質

名前と識別子

    • 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
    • 2-Naphthalenol,1-amino-1,2,3,4-tetrahydro-
    • 1-Amino-1,2,3,4-tetrahydro-naphthalen-2-ol
    • 90874-85-4
    • 2-Naphthalenol, 1-amino-1,2,3,4-tetrahydro-
    • SCHEMBL1131720
    • SB45745
    • EN300-295874
    • amino-1,2,3,4-tetrahydro-2-naphthol
    • SB47659
    • NBUGQUVHXNWCTQ-UHFFFAOYSA-N
    • 1-amino-1,2,3,4-tetrahydro-2-naphthol
    • DTXSID30403505
    • MDL: MFCD10688387
    • インチ: InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2
    • InChIKey: NBUGQUVHXNWCTQ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)CCC(C2N)O

計算された属性

  • せいみつぶんしりょう: 163.099714038g/mol
  • どういたいしつりょう: 163.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • PSA: 46.25000
  • LogP: 1.69380

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-295874-10.0g
1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
90874-85-4
10.0g
$4360.0 2023-02-28
Enamine
EN300-295874-0.1g
1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
90874-85-4
0.1g
$892.0 2023-09-06
Enamine
EN300-295874-5g
1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
90874-85-4
5g
$2940.0 2023-09-06
Enamine
EN300-295874-0.5g
1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
90874-85-4
0.5g
$974.0 2023-09-06
Enamine
EN300-295874-5.0g
1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
90874-85-4
5.0g
$2940.0 2023-02-28
Enamine
EN300-295874-1g
1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
90874-85-4
1g
$1014.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1835344-5g
1-Amino-1,2,3,4-Tetrahydronaphthalen-2-ol
90874-85-4
5g
¥35562.00 2024-04-25
Enamine
EN300-295874-2.5g
1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
90874-85-4
2.5g
$1988.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1835344-1g
1-Amino-1,2,3,4-Tetrahydronaphthalen-2-ol
90874-85-4
1g
¥13291.00 2024-04-25
Enamine
EN300-295874-1.0g
1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
90874-85-4
1g
$0.0 2023-06-07

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol 関連文献

1-Amino-1,2,3,4-tetrahydronaphthalen-2-olに関する追加情報

1-Amino-1,2,3,4-Tetrahydronaphthalen-2-Ol: A Comprehensive Overview

The compound with CAS No. 90874-85-4, commonly referred to as 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and diverse applications in both academic research and industrial settings. In this article, we will delve into the properties, synthesis methods, applications, and recent advancements associated with 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol.

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is a bicyclic compound characterized by a tetrahydronaphthalene ring system with an amino group (-NH₂) and a hydroxyl group (-OH) attached to adjacent carbons. The molecule's structure makes it highly versatile for various chemical transformations. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive compounds and advanced materials.

The synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol involves several methodologies that have been optimized over the years. One common approach is the reduction of naphthoquinones followed by subsequent functionalization to introduce the amino and hydroxyl groups. Another method involves the use of catalytic hydrogenation techniques to achieve high yields and purity levels. Researchers have also explored green chemistry approaches to synthesize this compound more efficiently while minimizing environmental impact.

In terms of applications, 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol has found utility in drug discovery programs targeting various diseases such as cancer and neurodegenerative disorders. Its ability to act as a chiral building block has made it valuable in asymmetric synthesis strategies. Additionally, this compound has been employed in the development of novel materials with unique electronic properties due to its conjugated aromatic system.

Recent advancements in computational chemistry have enabled researchers to predict the reactivity and selectivity of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol in complex reaction systems. For instance, density functional theory (DFT) calculations have provided insights into its electronic structure and interaction with biological targets. These findings have paved the way for more targeted drug design strategies involving this compound.

In conclusion, 1-Amino-1,2,3,4-tetrahydronaphthalen-2-Ol continues to be a subject of intense research due to its structural uniqueness and wide-ranging applications. As new synthetic methods and computational tools emerge, we can expect even more innovative uses for this compound in the near future.

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